3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-methylpyrazine-2-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl chloride. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to selectively reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds like 5-methylpyrazine-2-carboxylic acid share the pyrazine ring structure and exhibit similar chemical reactivity.
Azetidine Derivatives: 1-(5-Methylpyrazine-2-carbonyl)azetidine is a closely related compound with similar structural features.
Oxazolidine-2,4-dione Derivatives: Compounds such as oxazolidine-2,4-dione itself and its substituted derivatives share the oxazolidine-2,4-dione moiety.
Uniqueness
What sets 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione apart is the combination of these three distinct functional groups within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYPLNCVHSNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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